molecular formula C15H12FNO2 B186066 4-fluoro-N-(2-oxo-2-phenylethyl)benzamide CAS No. 2368-16-3

4-fluoro-N-(2-oxo-2-phenylethyl)benzamide

Cat. No. B186066
CAS RN: 2368-16-3
M. Wt: 257.26 g/mol
InChI Key: FPIJNHLMAJVZIV-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-oxo-2-phenylethyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a member of the benzamide family and has been used in various fields of study, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism Of Action

The mechanism of action of 4-fluoro-N-(2-oxo-2-phenylethyl)benzamide is not fully understood. However, it is believed to interact with certain receptors and enzymes in the body, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

4-fluoro-N-(2-oxo-2-phenylethyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. It has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of anxiety and sleep.

Advantages And Limitations For Lab Experiments

One advantage of using 4-fluoro-N-(2-oxo-2-phenylethyl)benzamide in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for certain receptors and enzymes, making it a useful tool for studying their function. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-fluoro-N-(2-oxo-2-phenylethyl)benzamide. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another area of interest is its role in the regulation of neurotransmitter systems in the brain, which could lead to the development of new treatments for anxiety and sleep disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-fluoro-N-(2-oxo-2-phenylethyl)benzamide and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 4-fluoro-N-(2-oxo-2-phenylethyl)benzamide involves the reaction of 4-fluorobenzoyl chloride with N-(2-oxo-2-phenylethyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography. The yield of the product is typically around 50-60%.

Scientific Research Applications

4-fluoro-N-(2-oxo-2-phenylethyl)benzamide has been used in various fields of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, it has been used to study the mechanism of action of certain drugs and to develop new drugs with improved efficacy and safety. In neuroscience, it has been used to study the role of certain receptors and neurotransmitters in the brain.

properties

CAS RN

2368-16-3

Product Name

4-fluoro-N-(2-oxo-2-phenylethyl)benzamide

Molecular Formula

C15H12FNO2

Molecular Weight

257.26 g/mol

IUPAC Name

4-fluoro-N-phenacylbenzamide

InChI

InChI=1S/C15H12FNO2/c16-13-8-6-12(7-9-13)15(19)17-10-14(18)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)

InChI Key

FPIJNHLMAJVZIV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=C(C=C2)F

solubility

38.6 [ug/mL]

Origin of Product

United States

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